7-Fluoroquinoxalin-6-ol
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Overview
Description
7-Fluoroquinoxalin-6-ol is a heterocyclic compound with the molecular formula C8H5FN2O. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinoxalin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitroaniline with glyoxal in the presence of a fluorinating agent. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoroquinoxalin-6-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled conditions.
Major Products:
Scientific Research Applications
7-Fluoroquinoxalin-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Research has shown potential antimicrobial and anticancer properties, leading to its investigation as a therapeutic agent.
Industry: It is used in the development of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 7-Fluoroquinoxalin-6-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial properties .
Comparison with Similar Compounds
- Norfloxacin
- Pefloxacin
- Ciprofloxacin
- Ofloxacin
Comparison: 7-Fluoroquinoxalin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluoroquinolones, it may exhibit different levels of activity and selectivity towards various biological targets .
Properties
CAS No. |
333452-16-7 |
---|---|
Molecular Formula |
C8H5FN2O |
Molecular Weight |
164.14 g/mol |
IUPAC Name |
7-fluoroquinoxalin-6-ol |
InChI |
InChI=1S/C8H5FN2O/c9-5-3-6-7(4-8(5)12)11-2-1-10-6/h1-4,12H |
InChI Key |
DUPMUKHESPJWNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=N1)O)F |
Origin of Product |
United States |
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